N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine
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Overview
Description
N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine: is an organic compound with the molecular formula C15H24N2O3 It is a derivative of pentanamine, featuring a nitrophenoxy group and diethyl substitutions on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.
Etherification: 2-nitrophenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(2-nitrophenoxy)pentane.
Amination: The final step involves the reaction of 5-(2-nitrophenoxy)pentane with diethylamine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and amine oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of N,N-diethyl-5-(2-aminophenoxy)pentan-1-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro and amine oxides.
Reduction: N,N-diethyl-5-(2-aminophenoxy)pentan-1-amine.
Substitution: Derivatives with different substituents replacing the nitrophenoxy group.
Scientific Research Applications
Chemistry: N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the diethylamine moiety can engage in electrostatic interactions with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N,N-diethyl-5-(2-aminophenoxy)pentan-1-amine: A reduced form of the compound with an amino group instead of a nitro group.
N,N-diethyl-5-(2-chlorophenoxy)pentan-1-amine: A derivative with a chloro substituent on the phenoxy group.
N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine: A compound with a methoxy group on the phenoxy moiety.
Uniqueness: N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine stands out due to the presence of the nitro group, which imparts unique electronic and steric properties. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-8-5-9-13-20-15-11-7-6-10-14(15)17(18)19/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIFQIZDGSSUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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